![molecular formula C20H26N2O3S B3970378 N~1~-(sec-butyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3970378.png)
N~1~-(sec-butyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(sec-butyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a potent and selective activator of the enzyme soluble guanylate cyclase (sGC). sGC is a key component of the nitric oxide signaling pathway, which plays a critical role in regulating vascular tone, platelet aggregation, and inflammation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular, respiratory, and neurological diseases.
作用機序
BAY 41-2272 activates N~1~-(sec-butyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP then activates downstream signaling pathways, leading to vasodilation, inhibition of platelet aggregation, and reduction of inflammation.
Biochemical and Physiological Effects:
BAY 41-2272 has several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, reduction of inflammation, relaxation of airway smooth muscle, and neuroprotection. These effects are mediated by the activation of this compound and the subsequent increase in cGMP levels.
実験室実験の利点と制限
One advantage of using BAY 41-2272 in lab experiments is its selectivity for N~1~-(sec-butyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for the specific activation of this enzyme without affecting other signaling pathways. However, one limitation of using BAY 41-2272 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
将来の方向性
For research on BAY 41-2272 include the development of more potent and selective N~1~-(sec-butyl)-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide activators, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of BAY 41-2272 in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
科学的研究の応用
BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, BAY 41-2272 has been shown to improve endothelial function, reduce blood pressure, and inhibit platelet aggregation. In respiratory diseases, BAY 41-2272 has been shown to relax airway smooth muscle and reduce inflammation. In neurological diseases, BAY 41-2272 has been shown to protect against ischemic brain injury and improve cognitive function.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-butan-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16(3)21-20(23)14-22(19-13-9-10-15(2)17(19)4)26(24,25)18-11-7-6-8-12-18/h6-13,16H,5,14H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKOYUHNJANCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。